

# chemical and physical differences between 2-Pyridinepropanol and 2-Pyridineethanol

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## Compound of Interest

Compound Name: 2-Pyridinepropanol

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## A Comparative Guide to 2-Pyridinepropanol and 2-Pyridineethanol for Researchers

For scientists and professionals in drug development and chemical research, a precise understanding of the physicochemical properties of pyridine derivatives is paramount. This guide provides a detailed comparison of **2-Pyridinepropanol** and 2-Pyridineethanol, two closely related pyridine alcohols, highlighting their key chemical and physical differences. The information presented is supported by aggregated data from various sources and outlines the standard experimental methodologies for their determination.

## Chemical Structure and Properties: A Comparative Overview

**2-Pyridinepropanol** and 2-Pyridineethanol share a common 2-substituted pyridine ring but differ in the length of their alkyl alcohol side chains. **2-Pyridinepropanol** possesses a three-carbon propanol chain, while 2-Pyridineethanol has a two-carbon ethanol chain. This seemingly minor structural variation leads to discernible differences in their physical and chemical characteristics.

The additional methylene group in **2-Pyridinepropanol** results in a higher molecular weight, which influences properties such as boiling point and density. The longer alkyl chain can also affect intermolecular interactions, solubility, and potential biological activity.

## Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of **2-Pyridinepropanol** and 2-Pyridineethanol based on available data.

| Property                              | 2-Pyridinepropanol  | 2-Pyridineethanol  |
|---------------------------------------|---|--|
| CAS Number                            | 2859-68-9[1][2]   | 103-74-2[3][4]   |
| Molecular Formula                     | C <sub>8</sub> H <sub>11</sub> NO[1]                                  | C <sub>7</sub> H <sub>9</sub> NO[3][4]   |
| Molecular Weight                      | 137.18 g/mol [1]  | 123.15 g/mol [3][4]  |
| Appearance                            | Colorless to light yellow liquid[5]                                   | Colorless to pale yellow liquid[6]   |
| Melting Point                         | 34 °C[7]  | -8 to -7 °C[8]   |
| Boiling Point                         | 100-102 °C at 2 mmHg[7][9]  | 114-116 °C at 9 mmHg[8][10]  |
| Density                               | 1.066 g/mL at 25 °C[7][11]  | 1.093 g/mL at 25 °C[8][10]   |
| Refractive Index (n <sub>20/D</sub> ) | 1.5295[7][9]  | 1.537[10][12]  |
| Flash Point                           | >230 °F (>110 °C)[7]  | 199 °F (92.78 °C)[8][13]   |
| Solubility                            | Data not readily available, expected to be soluble in polar solvents. | Highly soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents like hexane.[8] |

## Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and identification of organic compounds.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectra of both compounds show characteristic signals for the pyridine ring protons and the protons of the alkyl alcohol chain. The key difference lies in the signals corresponding to the alkyl chain.

- **2-Pyridineethanol:** The spectrum typically shows a triplet for the methylene group adjacent to the hydroxyl group ( $\text{CH}_2\text{-OH}$ ), a triplet for the methylene group attached to the pyridine ring ( $\text{Py-CH}_2$ ), and complex multiplets for the aromatic protons of the pyridine ring.
- **2-Pyridinepropanol:** The spectrum will exhibit an additional multiplet for the central methylene group in the propyl chain ( $\text{Py-CH}_2\text{-CH}_2\text{-CH}_2\text{-OH}$ ), leading to more complex splitting patterns for the adjacent methylene groups.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both **2-Pyridinepropanol** and 2-Pyridineethanol are expected to display characteristic absorption bands for the O-H, C-H, C=N, and C=C functional groups.

- **O-H Stretch:** A broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  is characteristic of the hydroxyl group, indicative of hydrogen bonding.
- **C-H Stretch:** Aromatic C-H stretching vibrations typically appear above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches are observed just below  $3000\text{ cm}^{-1}$ .
- **C=N and C=C Stretches:** The pyridine ring will show characteristic absorptions in the  $1400\text{-}1600\text{ cm}^{-1}$  region due to C=N and C=C stretching vibrations.

The primary difference in their FTIR spectra would be subtle shifts in the positions and intensities of the aliphatic C-H stretching and bending vibrations due to the different lengths of the alkyl chains.

## Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed.

### Determination of Melting Point

The melting point of a solid organic compound is determined by packing a small amount of the powdered substance into a capillary tube and heating it in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.<sup>[9][12][14]</sup> A sharp melting point range typically indicates a pure compound.

## Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including the Thiele tube method or by simple distillation.<sup>[10][11][15][16][17]</sup> In the Thiele tube method, a small sample of the liquid is heated in a test tube along with an inverted capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube. For larger quantities, the boiling point is the constant temperature observed at the thermometer head during distillation.

## Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.<sup>[13][18][19][20][21]</sup> This is typically done by weighing a specific volume of the liquid in a graduated cylinder or a pycnometer at a controlled temperature. The density is then calculated by dividing the mass by the volume.

## Determination of Refractive Index

The refractive index of a liquid is measured using a refractometer, such as an Abbe refractometer.<sup>[22][23][24][25][26]</sup> A few drops of the liquid are placed on the prism of the instrument, and the refractive index is read directly from the calibrated scale after adjusting the light source and focus. The measurement is temperature-dependent and is usually reported at 20°C with the sodium D-line ( $n_{20/D}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain an NMR spectrum, a small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).<sup>[7][27][28][29]</sup> The solution is placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectrum provides information on the chemical environment, connectivity, and number of each type of proton or carbon atom in the molecule.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of liquids can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.<sup>[5][30][31][32]</sup> The instrument passes a beam of infrared radiation through the sample and records

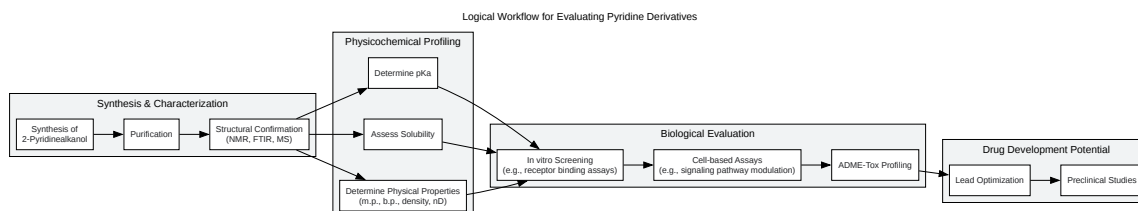
the frequencies at which the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

## Biological Activity and Signaling Pathways

Pyridine and its derivatives are known to exhibit a wide range of biological activities and are common scaffolds in pharmaceuticals.<sup>[8][33][34][35][36]</sup> The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in interactions with biological targets. The length of the alkyl chain in compounds like **2-Pyridinepropanol** and 2-Pyridineethanol can influence their lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their binding affinity to target proteins.

While direct involvement of **2-Pyridinepropanol** and 2-Pyridineethanol in specific signaling pathways is not extensively documented in readily available literature, they are structurally related to naturally occurring pyridine alkaloids, such as nicotine, which are known to interact with nicotinic acetylcholine receptors (nAChRs) and modulate various downstream signaling events in the central nervous system.<sup>[33][37][38]</sup>

The following diagram illustrates a generalized logical workflow for evaluating the potential biological activity of pyridine derivatives like **2-Pyridinepropanol** and 2-Pyridineethanol.



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Caption: Logical workflow for the synthesis, characterization, and evaluation of pyridine derivatives.

## Conclusion

**2-Pyridinepropanol** and 2-Pyridineethanol, while structurally similar, exhibit distinct physical properties primarily due to the difference in their alkyl chain length. These differences can have implications for their reactivity, solubility, and potential applications in drug discovery and materials science. The experimental protocols outlined provide a foundation for the accurate and reproducible characterization of these and other related compounds. Further comparative studies under identical experimental conditions are warranted to provide a more nuanced understanding of their structure-property relationships.

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